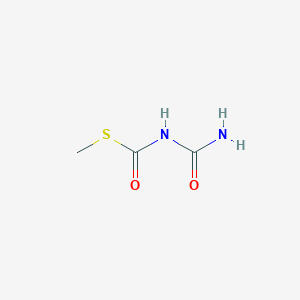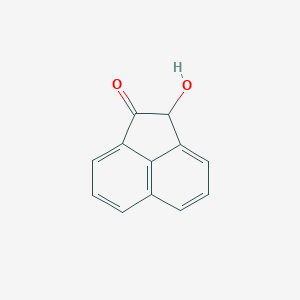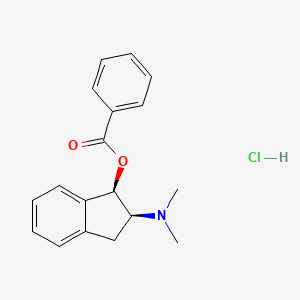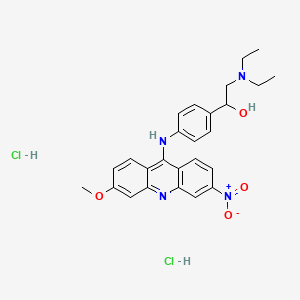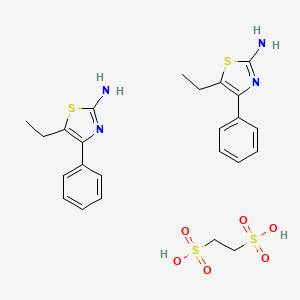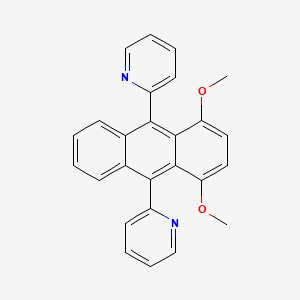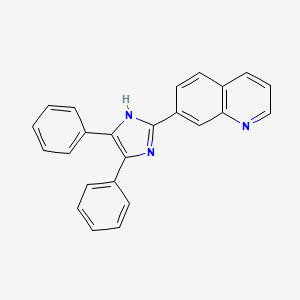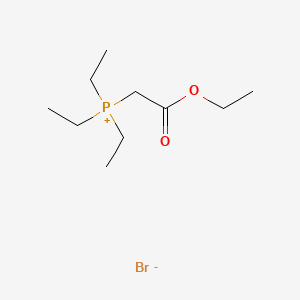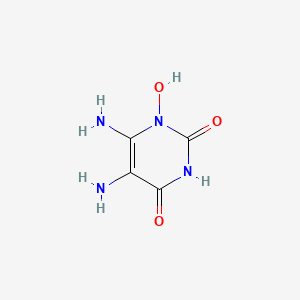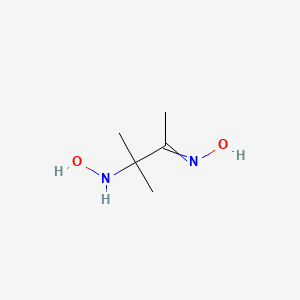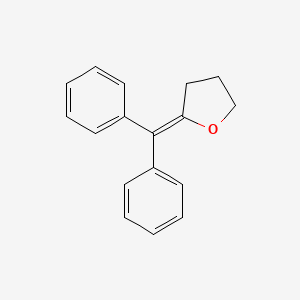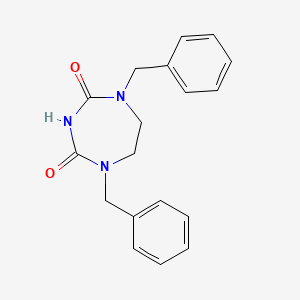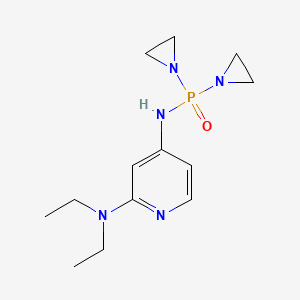
P,P-Bis(1-aziridinyl)-N-(2-diethylamino-4-pyridyl)phosphine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide is a complex organophosphorus compound known for its unique chemical structure and versatile applications. This compound features aziridine rings, a diethylamino group, and a pyridyl group, all coordinated to a central phosphine oxide. Its structure imparts significant reactivity and functionality, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide typically involves the reaction of aziridine with a phosphine oxide precursor. The process often requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the aziridine rings and the attachment of the diethylamino and pyridyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
化学反応の分析
Types of Reactions
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can modify the aziridine rings or the phosphine oxide group.
Substitution: The aziridine rings and the diethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide has numerous applications in scientific research:
作用機序
The mechanism of action of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide involves its interaction with molecular targets through its reactive aziridine rings and phosphine oxide group. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to participate in various chemical reactions makes it a versatile tool in modifying biological and chemical systems .
類似化合物との比較
Similar Compounds
Azetidine: Another nitrogen-containing ring compound with different reactivity and applications.
Phosphine Oxides: A broad class of compounds with varying substituents and reactivity profiles.
Uniqueness
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide stands out due to its combination of aziridine rings, a diethylamino group, and a pyridyl group coordinated to a phosphine oxide. This unique structure imparts distinct reactivity and functionality, making it valuable in applications where other similar compounds may not be suitable .
特性
CAS番号 |
35981-55-6 |
|---|---|
分子式 |
C13H22N5OP |
分子量 |
295.32 g/mol |
IUPAC名 |
4-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N-diethylpyridine-2,4-diamine |
InChI |
InChI=1S/C13H22N5OP/c1-3-16(4-2)13-11-12(5-6-14-13)15-20(19,17-7-8-17)18-9-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,14,15,19) |
InChIキー |
QBBMSIHGKYMQDU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=CC(=C1)NP(=O)(N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


